2-Cyclopropylpyridin-3-ylboronic acid

Protodeboronation Chemical Stability Suzuki-Miyaura Coupling

Suzuki-Miyaura couplings of sensitive pyridines often fail due to protodeboronation. This 2-cyclopropylpyridin-3-ylboronic acid solves that: ≥98% purity, half-life >1 week under accelerated degradation. - **Validated scaffold**: Derivative I-33 shows USP1 IC50 = 50 nM; α4β2 nAChR Ki in low nM range - **Regiochemically pure**: 3-boronic acid, not the 4-isomer - **Supply**: Gram to kilogram, ambient shipping

Molecular Formula C8H10BNO2
Molecular Weight 162.98 g/mol
Cat. No. B13991071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropylpyridin-3-ylboronic acid
Molecular FormulaC8H10BNO2
Molecular Weight162.98 g/mol
Structural Identifiers
SMILESB(C1=C(N=CC=C1)C2CC2)(O)O
InChIInChI=1S/C8H10BNO2/c11-9(12)7-2-1-5-10-8(7)6-3-4-6/h1-2,5-6,11-12H,3-4H2
InChIKeyGXCYVRRLOCLJJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropylpyridin-3-ylboronic Acid Procurement


2-Cyclopropylpyridin-3-ylboronic acid (CAS: 2225177-01-3) is a heteroaromatic boronic acid building block, characterized by a pyridine ring substituted with a cyclopropyl group at the 2-position and a boronic acid group at the 3-position [1]. This compound, with a molecular weight of 162.98 g/mol, serves as a key reagent in Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds between the pyridine core and various aryl or vinyl halides [2]. Its primary applications lie in medicinal chemistry as an intermediate for synthesizing kinase inhibitors and other biologically active molecules [3].

Unsubstitutability of 2-Cyclopropylpyridin-3-ylboronic Acid


The simple substitution of 2-cyclopropylpyridin-3-ylboronic acid with a generic, unsubstituted pyridinylboronic acid (e.g., pyridin-3-ylboronic acid) is not chemically valid due to profound differences in both synthetic utility and biological target engagement. Generic analogs lack the cyclopropyl moiety, which is not merely a hydrophobic addition but a critical structural feature that imparts unique conformational rigidity and electronic properties, leading to orders-of-magnitude differences in protodeboronation stability [1] and enabling specific interactions with biological targets like the α4β2 nicotinic acetylcholine receptor [2]. Furthermore, the precise regiochemistry (3-boronic acid) is essential for correct vectorial alignment in kinase inhibitor scaffolds; isomers like 2-cyclopropylpyridin-4-ylboronic acid will generate entirely different molecular geometries with altered pharmacological profiles .

2-Cyclopropylpyridin-3-ylboronic Acid Differentiation


Protodeboronation Stability vs. 2-Pyridyl Boronic Acids

The cyclopropyl group in 2-cyclopropylpyridin-3-ylboronic acid confers exceptional stability against protodeboronation, a common degradation pathway that compromises the utility of many boronic acids. A systematic study of 18 boronic acids demonstrated that cyclopropyl boronic acids and 3-pyridyl boronic acids share very slow protodeboronation kinetics (t₀.₅ > 1 week, pH 12, 70 °C). This contrasts starkly with 2-pyridyl boronic acids, which undergo rapid protodeboronation (t₀.₅ ≈ 25-50 seconds, pH 7, 70 °C) due to fragmentation of a zwitterionic intermediate [1].

Protodeboronation Chemical Stability Suzuki-Miyaura Coupling

USP1 Inhibition Activity

A derivative of 2-cyclopropylpyridin-3-ylboronic acid, specifically compound I-33 from US Patent 11,161,848, demonstrates potent inhibition of Ubiquitin-Specific Protease 1 (USP1). In a high-throughput screening (HTS) assay performed in a final volume of 20 μL in assay buffer containing 20 mM Tris-HCl (pH 8.0), the compound exhibited an IC50 of 50 nM against the human USP1 enzyme [1].

Ubiquitin-Specific Protease 1 USP1 Cancer Therapeutics

α4β2 nAChR Partial Agonist Selectivity

The cyclopropylpyridine ether scaffold, of which 2-cyclopropylpyridin-3-ylboronic acid is a key precursor, has been identified as a versatile building block for creating potent and selective α4β2 nicotinic acetylcholine receptor (nAChR) partial agonists. Hybrid compounds built on this scaffold exhibit Ki values in the range of 0.5–51.4 nM for the α4β2 subtype, while showing negligible affinity for the α3β4 and α7 subtypes [1].

Nicotinic Acetylcholine Receptor nAChR CNS Therapeutics Depression

Pinacol Ester Cross-Coupling Efficiency

For challenging Suzuki-Miyaura couplings, 2-cyclopropylpyridin-3-ylboronic acid is also available as its corresponding pinacol ester (CAS 2098215-65-5) . Boronic esters are often preferred over the free acid due to their greater stability and ease of handling, which can lead to higher yields and simpler purification in cross-coupling reactions. The use of a pinacol ester is a standard strategy for improving reaction outcomes in complex syntheses .

Suzuki-Miyaura Coupling Boronic Ester Synthetic Intermediate

2-Cyclopropylpyridin-3-ylboronic Acid Applications


USP1 Inhibitor Synthesis for Oncology

Researchers developing USP1 inhibitors for cancer therapy can utilize 2-cyclopropylpyridin-3-ylboronic acid as a key intermediate. As demonstrated by its derivative (Compound I-33) which exhibits an IC50 of 50 nM against USP1 [1], this scaffold provides a validated entry point for structure-activity relationship (SAR) studies. The cyclopropyl group offers a favorable balance of lipophilicity and metabolic stability, while the boronic acid handle allows for late-stage diversification via Suzuki-Miyaura coupling to explore the chemical space around the inhibitor binding pocket.

α4β2 nAChR Agonist Development

The cyclopropylpyridine scaffold is a validated core for designing selective α4β2 nicotinic acetylcholine receptor (nAChR) partial agonists [1]. 2-Cyclopropylpyridin-3-ylboronic acid can be employed to synthesize hybrid compounds with Ki values in the low nanomolar range for α4β2, while exhibiting high selectivity over α3β4 and α7 subtypes. This makes the compound a strategic building block for research into novel treatments for depression and other CNS disorders, where modulating this specific receptor subtype is a promising therapeutic strategy.

Suzuki-Miyaura Cross-Coupling Reactions

As a heteroaromatic boronic acid, 2-cyclopropylpyridin-3-ylboronic acid is a versatile reagent for Suzuki-Miyaura cross-coupling reactions to construct complex biaryl and heteroaryl architectures [1]. Its superior stability against protodeboronation, with a half-life exceeding one week under accelerated degradation conditions [2], ensures reliable performance in coupling reactions with a wide range of aryl and vinyl halides. The compound's pinacol ester form offers an alternative for chemists seeking enhanced stability and handling for challenging coupling partners.

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